molecular formula C12H12BrFO2 B14033009 (e)-Ethyl 3-(2-bromo-6-fluoro-3-methylphenyl)acrylate

(e)-Ethyl 3-(2-bromo-6-fluoro-3-methylphenyl)acrylate

Cat. No.: B14033009
M. Wt: 287.12 g/mol
InChI Key: JFVVDFMQAPKLIV-FNORWQNLSA-N
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Description

(e)-Ethyl 3-(2-bromo-6-fluoro-3-methylphenyl)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of a bromo, fluoro, and methyl group attached to a phenyl ring, which is further connected to an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (e)-Ethyl 3-(2-bromo-6-fluoro-3-methylphenyl)acrylate typically involves the reaction of ethyl acrylate with 2-bromo-6-fluoro-3-methylbenzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(e)-Ethyl 3-(2-bromo-6-fluoro-3-methylphenyl)acrylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the acrylate moiety can lead to the formation of corresponding alcohols.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid.

Scientific Research Applications

(e)-Ethyl 3-(2-bromo-6-fluoro-3-methylphenyl)acrylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (e)-Ethyl 3-(2-bromo-6-fluoro-3-methylphenyl)acrylate involves its interaction with various molecular targets. The presence of the bromo and fluoro groups can enhance its reactivity and binding affinity to specific enzymes or receptors. The acrylate moiety allows for conjugation with other molecules, facilitating its incorporation into larger structures or systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-fluoro-3-methoxyphenylboronic acid
  • 6-Bromo-3-fluoro-2-methylpyridine

Uniqueness

(e)-Ethyl 3-(2-bromo-6-fluoro-3-methylphenyl)acrylate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of both bromo and fluoro groups on the phenyl ring, along with the acrylate moiety, makes it a versatile intermediate for various synthetic applications.

Properties

Molecular Formula

C12H12BrFO2

Molecular Weight

287.12 g/mol

IUPAC Name

ethyl (E)-3-(2-bromo-6-fluoro-3-methylphenyl)prop-2-enoate

InChI

InChI=1S/C12H12BrFO2/c1-3-16-11(15)7-5-9-10(14)6-4-8(2)12(9)13/h4-7H,3H2,1-2H3/b7-5+

InChI Key

JFVVDFMQAPKLIV-FNORWQNLSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=C(C=CC(=C1Br)C)F

Canonical SMILES

CCOC(=O)C=CC1=C(C=CC(=C1Br)C)F

Origin of Product

United States

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